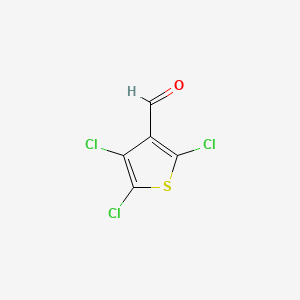

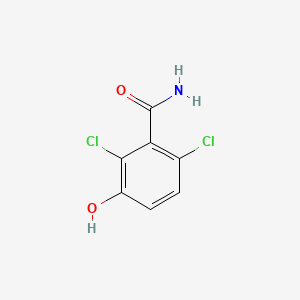

2,6-Dichloro-3-hydroxybenzamide

Overview

Description

2,6-Dichloro-3-hydroxybenzamide is a chemical compound that is structurally related to 2,6-difluorobenzamide and 2-hydroxybenzamide. While the provided papers do not directly discuss 2,6-Dichloro-3-hydroxybenzamide, they offer insights into similar compounds that can help infer certain aspects of its chemistry. The first paper discusses the synthesis of 2,6-difluorobenzamide, which shares the benzamide core with 2,6-Dichloro-3-hydroxybenzamide but has fluorine atoms instead of chlorine atoms and lacks the hydroxy group . The second paper investigates the complexation behavior of 2-hydroxybenzamide with various metal ions . This information can be useful in understanding the potential reactivity and coordination chemistry of 2,6-Dichloro-3-hydroxybenzamide due to the presence of the hydroxy group.

Synthesis Analysis

The synthesis of related compounds such as 2,6-difluorobenzamide involves the fluorination of 2,6-dichlorobenzonitrile followed by hydrolysis with hydrogen peroxide . This suggests that a similar approach could potentially be applied to synthesize 2,6-Dichloro-3-hydroxybenzamide, starting from a dichlorinated precursor and introducing the hydroxy group through controlled hydrolysis. The high yield and good quality of the product mentioned in the paper indicate that this method could be efficient and environmentally friendly .

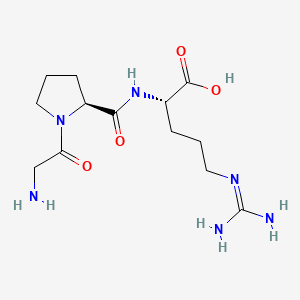

Molecular Structure Analysis

Although the exact molecular structure of 2,6-Dichloro-3-hydroxybenzamide is not discussed, the structure of 2,6-difluorobenzamide was characterized using IR spectrometry and 1H NMR spectrometry . These techniques could also be applied to determine the molecular structure of 2,6-Dichloro-3-hydroxybenzamide. The presence of the hydroxy group is likely to influence the hydrogen bonding and overall molecular conformation compared to its difluorinated analog.

Chemical Reactions Analysis

The complexation equilibria of 2-hydroxybenzamide with various metal ions have been studied, which provides insights into the potential chemical reactivity of 2,6-Dichloro-3-hydroxybenzamide . The hydroxy group in the ortho position to the amide functionality can participate in chelation with metal ions, forming various complexes. This suggests that 2,6-Dichloro-3-hydroxybenzamide could also form complexes with metal ions, potentially leading to a range of coordination compounds with diverse properties.

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility of 2,6-Dichloro-3-hydroxybenzamide can be inferred to some extent from the related compound 2,6-difluorobenzamide, which has a melting point of 145.4–145.6 °C . The introduction of the hydroxy group and the presence of chlorine atoms are likely to affect these properties, possibly leading to differences in melting point, solubility, and stability. The chemical properties, such as acidity or basicity of the amide and hydroxy groups, will influence the compound's behavior in different environments and its reactivity towards other chemicals.

Scientific Research Applications

1. Use in Dye Synthesis

2,6-Dichloro-3-hydroxybenzamide has applications in the synthesis of dyes. A study by Grad, Simu, Muntean, & Ilia (2013) discusses the synthesis of six new symmetrical disazo direct dyes using N-(2-chlorophenyl)-2-hydroxybenzamide and related compounds as coupling components. These dyes were analyzed for their color properties using the CIELAB color space.

2. Antimicrobial Properties

Derivatives of 2,6-Dichloro-3-hydroxybenzamide, such as 2-amino-N-hydroxybenzamide, have been synthesized and found to exhibit antibacterial and antifungal activities. This is highlighted in a study by Mahesh, Mohan, Kabeer, Venkateswarulu, Vijaya, & Reddy (2015), demonstrating the potential use of these compounds in combating microbial infections.

3. Biodegradation of Herbicides

Research by Pei, Wang, Guo, Miao, & Wang (2017) indicates the relevance of 2,6-Dichloro-3-hydroxybenzamide in environmental science, particularly in the biodegradation of dihalogenated benzonitrile herbicides. The study utilized recombinant Escherichia coli harboring nitrile hydratase-amidase pathway for the efficient degradation of these herbicides.

4

. Chemical Synthesis TechniquesAdvancements in chemical synthesis methods involving 2,6-Dichloro-3-hydroxybenzamide have been explored. Balkrishna and Kumar (2012) developed a copper-catalyzed method for synthesizing 2-hydroxybenzamides, including 2,6-Dichloro-3-hydroxybenzamide derivatives, in water. This process signifies a practical and economical method for producing such compounds, highlighting its potential in various chemical synthesis applications (Balkrishna & Kumar, 2012).

5. Structural Analysis and Molecular Modelling

Studies involving 2-hydroxybenzamides, a class to which 2,6-Dichloro-3-hydroxybenzamide belongs, have also focused on understanding their molecular structures. Aarset, Page, and Rice (2013) investigated the structures of 2-hydroxybenzamide and related compounds in the gas phase using electron diffraction and theoretical calculations. This research provides insights into the hydrogen bonding and intramolecular interactions within these molecules (Aarset, Page, & Rice, 2013).

6. Environmental Bioremediation

2,6-Dichloro-3-hydroxybenzamide plays a role in environmental bioremediation, as demonstrated by Raes, Horemans, Rentsch, T’Syen, Ghequire, De Mot, Wattiez, Kohler, and Springael (2019). They studied Aminobacter sp. MSH1,a microorganism that uses 2,6-dichlorobenzamide (BAM) as a carbon, nitrogen, and energy source. This organism's unique chlorobenzoate catabolic pathway offers promising applications for groundwater bioremediation in drinking water treatment plants. Understanding the metabolic pathway of BAM degradation by Aminobacter sp. MSH1 is crucial for its application in environmental cleanup processes (Raes et al., 2019).

7. Antitumor and Anticancer Research

Compounds related to 2,6-Dichloro-3-hydroxybenzamide have been explored for their potential in antitumor and anticancer applications. Chen, Yang, Ding, Xiong, Wild, Wang, Ye, Cai, Flores, Ding, Shen, and Zhou (2014) discovered HJC0416, a small molecule inhibitor of STAT3, showing promising anticancer profiles both in vitro and in vivo. This research underscores the potential of 2-hydroxybenzamide derivatives as novel cancer therapeutic agents (Chen et al., 2014).

properties

IUPAC Name |

2,6-dichloro-3-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(11)6(9)5(3)7(10)12/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSKGUMNEYMMBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70945494 | |

| Record name | 2,6-Dichloro-3-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-3-hydroxybenzamide | |

CAS RN |

22818-74-2 | |

| Record name | Benzamide, 2,6-dichloro-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022818742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-3-hydroxybenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70945494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.